Compound Description: These compounds are investigated as potential muscarinic receptor antagonists, particularly targeting the M3 receptor for the treatment of overactive bladder. They are designed as conformationally restricted analogs of quinuclidin-3-yl benzhydrylcarbamate (8) [].
Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The variations lie in the substituents attached to this core. In these derivatives, the nitrogen at position 2 of the tetrahydroisoquinoline ring is substituted with a quinuclidin-3-yl carboxylate group, and an aryl group is present at position 1 [].
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing details about its conformation and intermolecular interactions in the solid state [].
Compound Description: The crystal structure of this compound has been analyzed, revealing its conformation and the types of intermolecular interactions present in the crystal lattice [].
Relevance: This compound is structurally analogous to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, sharing the fundamental 1,2,3,4-tetrahydroisoquinoline structure. The differences arise from the substitutions present on this core structure. Notably, this compound has a benzyl group at position 2, a fluorenylidene group at position 4, methoxy groups at positions 6 and 7, and a naphthyl group at position 3 [].
Compound Description: This compound's structure has been determined through X-ray crystallography, revealing its conformation and the presence of an intramolecular hydrogen bond [].
Relevance: Both this compound and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the common 1,2,3,4-tetrahydroisoquinoline core structure. The distinction lies in the substituents attached to this core. In this compound, an adamantan-1-yl group is present at position 2 via a thioamide linker [].
Compound Description: This compound has been synthesized and characterized using various techniques including X-ray crystallography and DFT calculations. It has also undergone antibacterial activity screening [].
Relevance: Compound I shares the 1,2,3,4-tetrahydroisoquinoline framework with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. It differs in the presence of various substituents at different positions of the core structure, specifically a benzyl group at position 2, a furan-3-yl group at position 3, methoxy groups at positions 6 and 7, and a 2-phenyl-1H-inden-1-ylidene group at position 4 [].
Compound Description: This compound has shown promising results as a potential therapeutic agent for interstitial cystitis and nonbacterial prostatitis due to its ability to act as a capsaicin-sensitive sensory neurodepressor [, ].
Relevance: Compound 9b and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline are structurally similar, both containing the 1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the presence of a quinuclidin-3'-yl carboxylate group at position 2 and a phenyl group at position 1 in compound 9b [, ].
Compound Description: This compound's structure has been elucidated using X-ray crystallography, providing insights into its conformation and intermolecular interactions in the solid state [].
Compound Description: This compound, synthesized through a lithium bromide-catalyzed reaction, represents a new Biginelli compound containing a boronate ester group [].
Relevance: While this compound doesn't share the core tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it is relevant due to the presence of a thiophene ring, a common structural motif in medicinal chemistry [].
Compound Description: These derivatives are investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists for potential treatment of insulin resistance and related diseases [].
Relevance: These derivatives share the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The key distinctions lie in the substituents at positions 2, 6, and 7 of the tetrahydroisoquinoline ring. Notably, these derivatives possess a tetrazole ring at position 6 and are further modified at positions 2 and 7 to modulate their PPARγ activity [].
Compound Description: This class of compounds is explored for their antimicrobial activities, particularly antifungal properties, and are synthesized using a green chemistry approach [].
6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2)
Compound Description: These compounds are designed and synthesized as fluorescent chemosensors, exhibiting selective fluorescence quenching in the presence of palladium ions (Pd2+) [].
Compound Description: This compound's crystal structure has been analyzed, providing details about its bond lengths, angles, and conformation [].
Relevance: While this compound doesn't share the core tetrahydroisoquinoline structure with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it's relevant due to the presence of two thiophene rings. The compound incorporates these rings into a fused heterocyclic system that includes a diazaboroloquinoline unit [].
Compound Description: This compound has been investigated for its analgesic and anti-inflammatory properties, showing promising results in animal models [].
Relevance: This compound is structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, sharing the core 1,2,3,4-tetrahydroisoquinoline structure. The key differences are the substituents on this core: a 4'-dimethylaminophenyl group at position 1 and methoxy groups at positions 6 and 7 [].
Compound Description: YH1885 is under development as a novel acid pump antagonist. Studies have investigated its absorption mechanism using the Caco-2 cell line, a model for intestinal absorption [].
Relevance: YH1885 contains a 1,2,3,4-tetrahydroisoquinoline moiety, a structural feature it shares with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. In YH1885, this moiety is linked to a pyrimidine ring that bears a 4-fluorophenylamino group [].
Compound Description: This compound demonstrates potent partial agonist activity towards PPARγ and is investigated for its potential as an anti-diabetic agent [].
Compound Description: This series of compounds was evaluated for their in vitro antiproliferative activity against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cell lines [].
Relevance: These derivatives are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline by virtue of incorporating the 1,2,3,4-tetrahydroisoquinoline moiety within their structure. They are further characterized by the presence of a substituted or unsubstituted phenyl group at the 2-position of the oxazole ring, and a 4,5-dihydropyrazole ring connected to the oxazole ring, which itself is substituted with a (un)substituted phenyl group and the 1,2,3,4-tetrahydroisoquinoline moiety [].
Compound Description: This series of novel aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives is designed and synthesized as potential signal transduction inhibitors for cancer treatment. Their interaction with EGFR and HER2 was investigated through molecular docking studies [].
Relevance: These compounds share the central 1,2,3,4-tetrahydroisoquinoline scaffold with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. The key distinction lies in the presence of a 4-(amino-1-yl)but-2-yn substituent at the 2-position of the tetrahydroisoquinoline ring in the ZI 1-6 series. This modification is crucial for their proposed interaction with tyrosine kinase receptors [].
Compound Description: This series of six compounds was synthesized and evaluated for their antimicrobial activity. The study found that a compound with a bromine substitution exhibited a good activity profile [].
Compound Description: This compound shows high affinity and selectivity for the dopamine D3 receptor and is proposed as a potential tool for studying dopamine D3-receptor-related processes [].
(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Derivatives
Compound Description: PDTic and its derivatives are investigated as potent and selective κ opioid receptor antagonists for potential therapeutic applications [].
Relevance: These compounds are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline through the shared 1,2,3,4-tetrahydroisoquinoline core. PDTic and its derivatives are characterized by a carboxamide group at position 3, which links the tetrahydroisoquinoline to a variety of substituted propyl chains, typically incorporating a piperidine ring [].
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: This compound acts as a PPARγ partial agonist and a PTP-1B inhibitor, exhibiting potential as a therapeutic agent for diabetes [].
Compound Description: This class of compounds is investigated for their potential as apoptosis-inducing agents in the treatment of cancer, immune and autoimmune diseases [, ].
Relevance: These compounds and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. These derivatives feature a carbamoyl group at position 8 and a 2,3-disubstituted pyrid-6-yl group attached to the nitrogen at position 2 [, ].
Compound Description: Different processes for the preparation of this compound and its crystalline form are disclosed, along with pharmaceutical compositions and its potential use in treating depression and other conditions [].
Compound Description: This compound has been identified as a novel PPARγ agonist, showing potential as a therapeutic agent for diabetes. Studies have investigated its efficacy and safety profile in animal models [, ].
Relevance: KY-021 and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core. KY-021 has a benzyl group at position 2, a [2-(5-methyl-2-phenyloxazol-4-yl)ethoxy] group at position 7, and a carboxylic acid group at position 3 [, ].
Compound Description: This compound, along with its crystalline forms SA1 and N-2, is explored for its potential in treating various neurological and physiological disorders [, ].
Compound Description: The crystal structure of this compound, which adopts a sofa conformation, has been elucidated [].
Relevance: Though it doesn't share the core tetrahydroisoquinoline, this compound is relevant due to the presence of a thiophene ring, a feature often encountered in medicinal chemistry. This ring is attached to a tetrahydropyrimidine ring that also bears a sulfanylidene group and an ethyl carboxylate substituent [].
Compound Description: These compounds are studied as selective JAK2 inhibitors, showing potential for treating myeloproliferative neoplasms [].
Relevance: These compounds are structurally related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline because they both contain a 1,2,3,4-tetrahydroisoquinoline unit. The derivatives feature a pyrimidin-2-yl amino group at position 6 [].
Compound Description: TQ9 exhibits tumor-specific cytotoxic activity and has been investigated for its potential in cancer treatment, particularly against human oral squamous cell carcinoma cell lines [].
Compound Description: This compound serves as a novel chiral auxiliary in diastereoselective alkylation reactions [].
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. It is distinguished by the presence of a 2-hydroxypropan-2-yl substituent at position 3 of the tetrahydroisoquinoline ring [].
2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine and its Coordination Compounds
Compound Description: This compound and its coordination compounds with various metal ions (Cu2+, Co2+, Co3+, Fe3+) have been synthesized and studied for their potential as enantioselective catalysts [].
Relevance: This compound incorporates two units of the 1,2,3,4-tetrahydroisoquinoline core, which is also present in 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. In this compound, the nitrogen atoms of the tetrahydroisoquinoline rings are each linked to a carbonyl group, which are then connected to a central pyridine ring at positions 2 and 6. Additionally, each tetrahydroisoquinoline unit carries a methoxycarbonyl group at position 3 [].
Compound Description: This compound exhibits dual agonist activity towards both PPARα and PPARγ, along with inhibitory activity against PTP-1B. It is investigated for potential therapeutic benefits in treating diabetes [].
Relevance: Compound 14c and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline are structurally related as they share the core 1,2,3,4-tetrahydroisoquinoline structure. The distinctions arise from the specific substitutions on this core. In 14c, there is a (2E,4E)-hexadienoyl group at position 2, a (2-{2-[(E)-2-cyclopentylvinyl]-5-methyloxazol-4-yl}ethoxy) group at position 7, and a carboxylic acid group at position 3 [].
Compound Description: This compound demonstrates antihypertensive effects without inducing reflex tachycardia in spontaneously hypertensive rats [].
Relevance: This compound and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline structural motif. In 3b, the tetrahydroisoquinoline ring is substituted with an isopropyl group at position 1, a fluorine atom at position 6, and a [1-(2-phenylethyl)piperidin-4-yl]carbonyl group at position 2 [].
Compound Description: This double-charged cationic amphiphilic 1,4-dihydropyridine derivative has been synthesized and characterized. Its ability to form nanoparticles in aqueous solutions was investigated [].
Relevance: While this compound doesn't share the tetrahydroisoquinoline core, it is relevant due to its thiophene ring, similar to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. This compound incorporates the thiophene ring into a 1,4-dihydropyridine scaffold that is further functionalized with dodecyloxycarbonyl groups and linked to two pyridinium units [].
Compound Description: These compounds are synthesized as intermediates in the preparation of hydantoins (Tic-H) and thiohydantoins (Tic-TH) [].
Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline. They are characterized by the presence of an aminocarbonyl group at position 2 and a carboxylate group at position 3 of the tetrahydroisoquinoline ring [].
α,β-Dimethylphenylalanine (4)
Compound Description: This non-natural amino acid, synthesized in all four stereoisomeric forms, serves as a potential building block for controlling peptide conformation [].
Relevance: Though not a direct analog of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, this compound offers insights into controlling molecular conformation, a crucial aspect of drug design. It highlights how incorporating specific structural features, like α,β-dimethylation in this case, can significantly influence the overall 3D shape and thus, the biological activity of a molecule [].
α,β-Dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5 and 6)
Compound Description: These non-natural amino acids, synthesized in all four stereoisomeric forms, are designed for controlling peptide conformation and introducing conformational constraints [].
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline and highlight the significance of stereochemistry in biological activity. They are distinguished by the presence of a carboxylic acid group at position 3 and methyl substituents at both the alpha and beta positions relative to the carboxylic acid [].
Compound Description: TIQ has been studied for its sympathomimetic activity, showing effects on blood pressure and heart rate. It is proposed as a possible false adrenergic transmitter [].
Relevance: Both TIQ and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the core 1,2,3,4-tetrahydroisoquinoline structure. The difference lies in the presence of hydroxyl groups at positions 6 and 7 in TIQ [].
Compound Description: These compounds are designed as inhibitors of the hepatitis C virus (HCV) NS3 protease [].
Relevance: These macrocycles and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. These macrocycles are formed by connecting a 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid unit to various peptide-like chains, creating a ring structure [].
Compound Description: This compound has demonstrated stress-protective effects in a rat model of acute immobilization stress [].
Relevance: While this compound does not share the tetrahydroisoquinoline core with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, it is notable due to the presence of a thiophene ring. This compound features the thiophene ring as part of a more complex structure that includes a triazole ring and a thioacetate group [].
Compound Description: This compound is a potent and orally active monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, showing efficacy in reducing triglyceride synthesis in vivo [].
Relevance: Compound 11 and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. Compound 11 is differentiated by the presence of a sulfonamide group at position 6, which links to a 4-(3-cyclopentylpropyl)-2-fluorophenyl group. Additionally, a 2-(4-tert-butylphenyl)ethyl group is present at position 2 [].
Compound Description: These compounds are conformationally constrained analogs of nitrobenzylmercaptopurine riboside (NBMPR), designed to probe the bioactive conformation of NBMPR when bound to the es nucleoside transporter [].
Relevance: These compounds are closely related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline as they share the 1,2,3,4-tetrahydroisoquinoline core structure. In these analogs, the tetrahydroisoquinoline ring is directly attached to the purine base (at positions 5, 6, 7, or 8) and incorporates a nitro group at various positions on the tetrahydroisoquinoline ring [].
Compound Description: These compounds are investigated for their role in inducing Parkinson-like syndrome. Four stereoisomers were synthesized and their conformations studied [].
Relevance: These compounds and 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline belong to the same 1,2,3,4-tetrahydroisoquinoline class. They are distinguished by the presence of methyl groups at positions 1 and 3 of the tetrahydroisoquinoline ring [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.